REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH:6]=[CH2:7])(=[O:3])[CH3:2]>CO>[CH2:5]([OH:4])[CH:6]=[CH2:7].[C:1]([O:4][CH3:5])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
magnesia
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
above was charged with 152 g
|
Type
|
CUSTOM
|
Details
|
was passed through over 1.5 hours
|
Duration
|
1.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.7 g | |
YIELD: PERCENTYIELD | 91% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.9 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |